molecular formula C26H23N3O5 B2663644 N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide CAS No. 1224002-47-4

N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide

Cat. No.: B2663644
CAS No.: 1224002-47-4
M. Wt: 457.486
InChI Key: RFSZFHPEXAKIDM-UHFFFAOYSA-N
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Description

This compound belongs to the class of chromeno-pyrazole acetamide derivatives, characterized by a fused chromene (benzopyran) ring system linked to a pyrazole moiety and an acetamide side chain. The 3,5-dimethoxyphenyl substituent contributes to its electronic and steric properties, influencing intermolecular interactions and biological activity.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-32-20-13-18(14-21(15-20)33-2)27-24(30)16-28-26-22(12-17-8-6-7-11-23(17)34-26)25(31)29(28)19-9-4-3-5-10-19/h3-11,13-15H,12,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSZFHPEXAKIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3=C(CC4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 3,5-dimethoxyaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a chromene derivative under acidic conditions to yield the desired pyrazole-chromene fused structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several biologically active pyrazole and acetamide derivatives. Key comparisons include:

2.1. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide
  • Structural Differences :
    • Lacks the chromene ring system.
    • Features a simpler pyrazole ring with methyl substituents instead of methoxy groups.
  • Crystallographic Behavior :
    • Exhibits two independent molecules in the asymmetric unit with distinct dihedral angles between phenyl rings (56.2° vs. 38.2°) .
    • Hydrogen bonding forms R₂²(10) motifs, stabilizing crystal packing .
  • Biological Relevance :
    • Pyrazole derivatives in this class show antifungal and insecticidal activities due to enhanced electron-withdrawing substituents .
2.2. 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structural Differences :
    • Substitutes 3,5-dimethoxyphenyl with a dichlorophenyl group, increasing electronegativity.
    • Retains the pyrazole-acetamide backbone but lacks chromene fusion.
2.3. Chromeno-Pyrazole Derivatives with Varied Substituents
  • Methoxy vs. Halogen Substituents :
    • Methoxy groups (-OCH₃) donate electron density via resonance, stabilizing aromatic systems and favoring hydrogen-bond acceptor interactions.
    • Halogens (e.g., -Cl) act as electron-withdrawing groups, increasing oxidative stability but reducing solubility .
  • Chromene Fusion Effects: The fused chromene ring in the target compound extends conjugation, red-shifting UV-Vis absorption compared to non-fused pyrazole derivatives.

Table 1: Comparative Structural and Functional Properties

Property Target Compound N-(1,5-Dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2-phenylacetamide 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-pyrazol-4-yl)acetamide
Core Structure Chromeno-pyrazole + acetamide Pyrazole + acetamide Pyrazole + acetamide
Key Substituents 3,5-Dimethoxyphenyl Phenyl, methyl 2,4-Dichlorophenyl, methyl
Hydrogen Bonding N–H···O, C–H···O interactions R₂²(10) motifs, C–H···O networks Likely similar motifs (not explicitly reported)
Bioactivity Limited data Antifungal, insecticidal Enhanced membrane permeability
Crystallographic Flexibility Rigid chromene system Variable dihedral angles (56.2°, 38.2°) Not reported

Hydrogen Bonding and Crystal Packing

The target compound’s hydrogen-bonding patterns resemble those of related acetamide-pyrazole derivatives, where N–H···O and C–H···O interactions dominate. However, the chromene ring imposes steric constraints, likely reducing conformational flexibility compared to non-fused analogues. For example, in N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2-phenylacetamide, the amide group rotates 51.4°–53.6° relative to the pyrazole plane, enabling diverse packing modes . In contrast, the chromene system in the target compound may restrict such rotations, favoring specific supramolecular architectures.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antitumor, anti-inflammatory, and antibacterial properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The structural characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm the molecular structure and purity.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC22H23N3O4
Molecular Weight375.43 g/mol
Functional GroupsPyrazole, Acetamide
Synthesis MethodMulti-step organic synthesis

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines. Studies suggest that these compounds inhibit critical pathways involved in tumor growth and proliferation.

Case Study:
A study evaluated the effects of pyrazole derivatives on BRAF(V600E) mutant cells. The compound demonstrated a notable inhibitory effect on cell proliferation and induced apoptosis in these cancer cells .

Anti-inflammatory Activity

In addition to antitumor effects, this compound has been reported to exhibit anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing treatments for inflammatory diseases.

Research Findings:
In vitro studies have shown that pyrazole derivatives can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for their anti-inflammatory effects .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has been shown to inhibit the growth of several bacterial strains.

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer metabolism.
  • Modulation of Cell Signaling Pathways: It is suggested that the compound interferes with signaling pathways such as MAPK and PI3K/Akt pathways.
  • Induction of Apoptosis: The ability to induce programmed cell death in cancer cells is a critical aspect of its antitumor activity.

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